![molecular formula C18H18Cl2N2O B5725021 2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)
2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide involves the inhibition of several enzymes and proteins involved in the inflammatory response, such as COX-2 and NF-κB. By inhibiting these enzymes and proteins, this compound reduces the production of inflammatory mediators, such as prostaglandins and cytokines. This compound also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has been shown to activate the caspase-3 pathway, which is involved in the induction of apoptosis. Additionally, this compound inhibits the replication of viruses by interfering with viral entry, replication, and release.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound also inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound inhibits the replication of viruses by interfering with viral entry, replication, and release.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high yield and purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the evaluation of this compound in animal models of inflammation, cancer, and viral infections. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new delivery systems for this compound to improve its solubility and bioavailability should be investigated.
Synthesemethoden
The synthesis method of 2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide involves the reaction of 2,5-dichlorobenzoic acid with piperidine and 2-aminophenyl benzamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been shown to inhibit the activity of several enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). This compound has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and influenza A virus.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-13-8-9-15(20)14(12-13)18(23)21-16-6-2-3-7-17(16)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGSAZMJURIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.